MK-0941 free base

描述

属性

IUPAC Name |

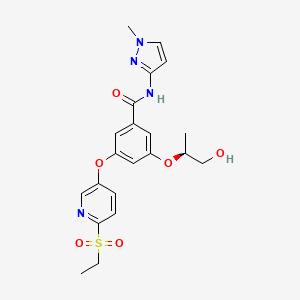

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGTWFWVTYPFZ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752240-01-0 | |

| Record name | MK-0941 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752240010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0941 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ1L3KR377 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Omarigliptin (MK-0941 Free Base)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omarigliptin, also known as MK-0941, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action centers on the competitive and reversible inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. By inhibiting DPP-4, omarigliptin increases the bioavailability of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This enhancement of the incretin system leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby improving glycemic control.[4] This guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacology, and key experimental protocols related to omarigliptin.

Molecular Mechanism of Action

The primary molecular target of omarigliptin is the enzyme dipeptidyl peptidase-4.

1.1. The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine exopeptidase found on the surface of various cells and in a soluble form in plasma.[1] A key physiological function of DPP-4 is the rapid inactivation of the incretin hormones GLP-1 and GIP.[1] These hormones are released by the gut in response to food intake and are essential for regulating blood glucose. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from pancreatic α-cells.[1][3] The enzymatic action of DPP-4 cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive. In patients with T2DM, this incretin effect is often diminished.[1]

1.2. Omarigliptin as a DPP-4 Inhibitor

Omarigliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[1][5] It binds with high affinity to the active site of DPP-4, preventing the enzyme from degrading its natural substrates, GLP-1 and GIP.[1] This inhibition leads to increased and prolonged activity of these incretin hormones. The elevated levels of active GLP-1 and GIP enhance glucose-dependent insulin secretion and suppress glucagon secretion. This dual action results in reduced hepatic glucose production and increased glucose uptake by peripheral tissues, ultimately lowering blood glucose levels.[1]

Structural studies have revealed key interactions of omarigliptin within the DPP-4 active site. The primary amine of omarigliptin forms salt bridges with glutamic acid residues (E205 and E206) in the S2 subsite. Its difluorophenyl group occupies the hydrophobic S1 subsite, and the fused ring structure engages in π-π stacking with a phenylalanine residue (F357).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for omarigliptin from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of Omarigliptin

| Parameter | Value | Comparator (Sitagliptin) | Reference |

| DPP-4 IC50 | 1.6 nM | 18 nM | [2][5] |

| DPP-4 Ki | 0.8 nM | Not Reported | [2][5] |

| Selectivity over QPP, FAP, PEP, DPP8, DPP9 | > 67 µM | Not Reported | [2] |

| Ion Channel Activity (IKr, Cav1.2, Nav1.5) | > 30 µM | Not Reported | [2] |

Table 2: Preclinical Pharmacokinetic Parameters of Omarigliptin

| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability | Reference |

| Sprague-Dawley Rat | 0.9 - 1.1 | 0.8 - 1.3 | ~11 | ~100% | [2] |

| Beagle Dog | 0.9 - 1.1 | 0.8 - 1.3 | ~22 | ~100% | [2] |

Table 3: Human Pharmacodynamic and Efficacy Data

| Parameter | Value | Condition | Reference |

| DPP-4 Inhibition at 168 hours | ~77% to 89% | Following 3 once-weekly doses | [5] |

| Postprandial Active GLP-1 Increase | ~2-fold | Weighted average | [6] |

| HbA1c Reduction (vs. Placebo) | -0.58% (Mean Difference) | Meta-analysis of 16 RCTs | [7] |

| HbA1c Reduction (vs. Sitagliptin) | -0.03% (Between-group difference) | 24-week study | [8] |

Signaling Pathways and Experimental Workflows

3.1. Incretin Signaling Pathway

The diagram below illustrates the incretin signaling pathway and the mechanism of action of omarigliptin. In response to food intake, L-cells and K-cells in the intestine release active GLP-1 and GIP. These hormones stimulate insulin release from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. DPP-4 rapidly degrades active GLP-1 and GIP. Omarigliptin inhibits DPP-4, leading to increased and prolonged levels of active incretins, thereby enhancing their glucose-lowering effects.

Incretin signaling pathway and omarigliptin's mechanism of action.

3.2. Experimental Workflow: In Vitro DPP-4 Inhibition Assay

The following diagram outlines a typical workflow for an in vitro fluorometric assay to determine the inhibitory potency (IC50) of a compound like omarigliptin against the DPP-4 enzyme.

Workflow for an in vitro DPP-4 inhibition assay.

Detailed Experimental Protocols

4.1. In Vitro DPP-4 Inhibition Fluorometric Assay

This protocol is a generalized method for determining the in vitro inhibitory potency of a test compound against DPP-4.[9][10]

-

Objective: To determine the IC50 value of omarigliptin against recombinant human DPP-4 enzyme.

-

Principle: This kinetic assay measures the cleavage of the synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The enzymatic activity of DPP-4 releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which is monitored over time. The rate of fluorescence increase is directly proportional to DPP-4 activity.[9]

-

Materials:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Omarigliptin (test compound) and a reference inhibitor (e.g., Sitagliptin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

-

Procedure:

-

Prepare serial dilutions of omarigliptin and the reference inhibitor in the assay buffer to achieve a range of final assay concentrations.

-

In a 96-well plate, add the test compound or reference inhibitor, DPP-4 enzyme, and assay buffer to designated wells. Include control wells with enzyme and buffer only (for 100% activity) and wells with buffer only (for background).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Subtract the background fluorescence from all measurements.

-

Calculate the percentage of inhibition for each concentration of omarigliptin relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

4.2. In Vivo Plasma DPP-4 Activity Assay

This protocol is used to assess the pharmacodynamic effect of omarigliptin on DPP-4 activity in vivo.[5]

-

Objective: To measure the percentage inhibition of plasma DPP-4 activity following administration of omarigliptin.

-

Procedure:

-

Administer omarigliptin or placebo to subjects (human or animal).

-

Collect blood samples into EDTA-containing tubes at predose and specified time points post-dose.

-

Centrifuge the blood samples to separate the plasma.

-

The collected plasma is then used as the source of the DPP-4 enzyme in an in vitro activity assay, similar to the one described in section 4.1.

-

The DPP-4 activity in post-dose samples is compared to the predose (baseline) activity to calculate the percentage of inhibition at each time point.

-

-

Data Analysis:

-

The percentage of DPP-4 inhibition is calculated using the formula: % Inhibition = (1 - (Activity_postdose / Activity_predose)) * 100.

-

A time course of DPP-4 inhibition can be plotted to evaluate the duration of action of omarigliptin.

-

Conclusion

Omarigliptin (MK-0941) is a highly potent and selective DPP-4 inhibitor that acts by competitively and reversibly binding to the active site of the DPP-4 enzyme.[1][2] This inhibition leads to a sustained increase in the levels of active incretin hormones, GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3] The long half-life and sustained DPP-4 inhibition of omarigliptin support a once-weekly dosing regimen, offering a convenient treatment option for patients with type 2 diabetes mellitus.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of Omarigliptin? [synapse.patsnap.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-enm.org [e-enm.org]

- 8. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

MK-0941 Free Base: A Technical Overview of its Glucokinase Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0941 is an orally active, small-molecule allosteric activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis.[1][2] As a member of the hexokinase family (hexokinase IV), glucokinase acts as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[3][4] Consequently, glucokinase activators (GKAs) like MK-0941 have been investigated as potential therapeutic agents for the treatment of type 2 diabetes mellitus (T2DM).[3] This technical guide provides an in-depth overview of the MK-0941 free base glucokinase activation pathway, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action: Allosteric Activation of Glucokinase

MK-0941 functions by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose binding site.[5][6] This binding event induces a conformational change in the enzyme, stabilizing it in a high-affinity, active state.[5] The primary consequence of this allosteric activation is a significant enhancement of glucokinase's catalytic activity.

The activation of glucokinase by MK-0941 leads to two primary physiological effects that contribute to its glucose-lowering properties:

-

In Pancreatic β-Cells: Glucokinase acts as the primary glucose sensor, regulating glucose-stimulated insulin secretion (GSIS).[4][7] By activating glucokinase, MK-0941 lowers the threshold for glucose-stimulated insulin release.[6][7] This means that at a given blood glucose concentration, pancreatic β-cells are stimulated to release more insulin.

-

In Liver Hepatocytes: Glucokinase is the rate-determining step for hepatic glucose uptake and its subsequent conversion to glucose-6-phosphate (G6P).[7][8] This process promotes glycogen synthesis and glycolysis.[3] MK-0941's activation of hepatic glucokinase enhances the liver's capacity to clear glucose from the bloodstream, particularly in the postprandial state.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of MK-0941's activity from in vitro and preclinical studies, as well as clinical trial outcomes.

Table 1: In Vitro and Preclinical Efficacy of MK-0941

| Parameter | Value | Conditions | Source |

| EC50 (Glucokinase Activation) | 240 nM | Recombinant human glucokinase, 2.5 mM glucose | [2][9] |

| 65 nM | Recombinant human glucokinase, 10 mM glucose | [2][9] | |

| S0.5 for Glucose | Lowered from 6.9 mM to 1.4 mM | Recombinant human glucokinase, with 1 µM MK-0941 | [2][10] |

| Vmax (Glucose Phosphorylation) | Increased by 1.5-fold | Recombinant human glucokinase | [10] |

| Insulin Secretion | 17-fold increase | Isolated rat islets of Langerhans, with 10 µM MK-0941 | [10] |

| Hepatic Glucose Uptake | Up to 18-fold increase | Isolated rat hepatocytes, with 10 µM MK-0941 | [10] |

Table 2: Clinical Trial Outcomes of MK-0941 in Patients with Type 2 Diabetes

| Parameter | Result | Study Details | Source |

| A1C Reduction | -0.8% (placebo-adjusted) | Week 14, maximal effect | [11][12] |

| 2-hour Postmeal Glucose (PMG) Reduction | -37 mg/dL (-2.1 mmol/L) (placebo-adjusted) | Week 14 | [1] |

| Fasting Plasma Glucose (FPG) | No significant change | Week 14 | [1][11] |

| Long-term Efficacy | Initial glycemic improvements were not sustained by week 30 | Patients on stable-dose insulin glargine | [1][11] |

| Adverse Events | Increased incidence of hypoglycemia, elevations in triglycerides and blood pressure | [1][11][12] |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the MK-0941 glucokinase activation pathway and a generalized experimental workflow for assessing glucokinase activators.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with MK-0941 are not publicly available, the following sections describe the general methodologies for the key assays used to characterize glucokinase activators.

Recombinant Human Glucokinase Activity Assay

Objective: To determine the in vitro potency and activation kinetics of a glucokinase activator.

General Methodology: A common method is a coupled enzymatic assay. The activity of recombinant human glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P). This is achieved by coupling the G6P production to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, ATP, and varying concentrations of glucose.

-

Enzyme and Compound Addition: Recombinant human glucokinase and G6PDH are added to the reaction mixture. The test compound (e.g., MK-0941) is added at various concentrations.

-

Initiation and Measurement: The reaction is initiated by the addition of glucose. The change in absorbance at 340 nm is measured over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated. EC50 values (the concentration of the compound that produces half-maximal activation) are determined by fitting the dose-response data to a suitable pharmacological model. S0.5 (the glucose concentration at half-maximal velocity) and Vmax (the maximum reaction velocity) are determined by varying the glucose concentration in the presence and absence of the activator.

Isolated Pancreatic Islet Insulin Secretion Assay

Objective: To assess the effect of a glucokinase activator on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

General Methodology: This assay involves the isolation of pancreatic islets from rodents (e.g., rats or mice) and measuring insulin secretion in response to different glucose concentrations, with and without the test compound.

-

Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by purification using a density gradient.

-

Islet Culture and Pre-incubation: The isolated islets are cultured for a period to allow recovery. Before the experiment, the islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing low glucose, high glucose (e.g., 16.7 mM), or intermediate glucose concentrations, with or without the test compound (e.g., MK-0941).

-

Sample Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted under different conditions is compared to assess the effect of the compound on basal and glucose-stimulated insulin secretion.

Primary Hepatocyte Glucose Uptake Assay

Objective: To evaluate the effect of a glucokinase activator on glucose uptake in liver cells.

General Methodology: This assay utilizes primary hepatocytes isolated from rodents or humans to measure the rate of glucose uptake.

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from the liver by collagenase perfusion and are typically cultured on collagen-coated plates.

-

Incubation with Compound: The cultured hepatocytes are incubated with a medium containing the test compound (e.g., MK-0941) at various concentrations.

-

Glucose Uptake Measurement: A common method involves the use of a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, or a fluorescent glucose analog, like 2-NBDG. The cells are incubated with the labeled glucose for a specific period.

-

Cell Lysis and Measurement: After the incubation, the cells are washed to remove extracellular labeled glucose and then lysed. The amount of intracellular labeled glucose is quantified using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent glucose).

-

Data Analysis: The rate of glucose uptake is calculated and compared between the compound-treated and control groups to determine the effect of the glucokinase activator.

Conclusion

MK-0941 is a potent allosteric activator of glucokinase that demonstrated significant glucose-lowering effects in preclinical and early clinical studies. Its mechanism of action, centered on enhancing glucokinase activity in the pancreas and liver, leads to increased glucose-stimulated insulin secretion and hepatic glucose uptake. However, the clinical development of MK-0941 was halted due to a lack of sustained efficacy and the emergence of adverse effects, including hypoglycemia and elevations in triglycerides and blood pressure.[1][11] The experience with MK-0941 has provided valuable insights into the therapeutic potential and challenges associated with systemic glucokinase activation for the treatment of type 2 diabetes. These findings have informed the development of next-generation glucokinase activators with potentially improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. clocs.com [clocs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 7. Static insulin secretion analysis of isolated islets [protocols.io]

- 8. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

what is the chemical structure of MK-0941 free base

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MK-0941, a selective, orally active, allosteric glucokinase activator. It details the compound's chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in the field of drug development and metabolic disease research.

Chemical Structure and Properties

MK-0941 free base is a small molecule compound with potent glucose-lowering activity.[1][2] Its chemical identity is well-defined, providing a solid foundation for research and development activities.

Systematic Name: 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide[3][4]

Molecular Formula: C₂₁H₂₄N₄O₆S[3][5]

| Identifier | Value |

| CAS Number | 1137916-97-2[3][6] |

| Molecular Weight | 472.5 g/mol |

| SMILES | CCS(=O)(=O)c1ccc(Oc2cc(OC(C)CO)cc(C(=O)Nc3cc(nn3C)C)c2)cn1 |

| InChI Key | PIDNRTWDGDJKSQ-UQKRIMTDSA-N[3] |

Mechanism of Action: Glucokinase Activation

MK-0941 functions as a glucokinase activator (GKA).[7] Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[7][8] By allosterically activating glucokinase, MK-0941 enhances glucose sensing and metabolism, leading to increased insulin secretion from the pancreas and greater glucose uptake and metabolism in the liver.[3][4][6]

Below is a diagram illustrating the signaling pathway through which MK-0941 exerts its effects on glucose homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

Determining the EC50 of MK-0941 Free Base: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the half-maximal effective concentration (EC50) of MK-0941 free base, a potent allosteric activator of glucokinase (GK). This document outlines the core principles of MK-0941's mechanism of action, detailed experimental protocols for EC50 determination, and the relevant signaling pathways.

Quantitative Data Summary

MK-0941 is a selective activator of glucokinase (hexokinase subtype IV), demonstrating glucose-dependent activity.[1][2] The EC50 values for MK-0941 are significantly influenced by the ambient glucose concentration, a key characteristic of glucokinase activators.

| Compound | Target | Glucose Concentration | EC50 Value | Source |

| This compound | Recombinant Human Glucokinase | 2.5 mM | 240 nM | [1] |

| This compound | Recombinant Human Glucokinase | 10 mM | 65 nM | [1] |

Mechanism of Action and Signaling Pathways

MK-0941 functions as an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in hepatocytes.[3][4][5] By binding to an allosteric site on the glucokinase enzyme, MK-0941 increases its affinity for glucose and enhances the maximal velocity (Vmax) of glucose phosphorylation.[6] This amplification of glucokinase activity leads to increased glucose-6-phosphate production, which in turn stimulates downstream metabolic pathways.

In pancreatic β-cells, the rise in glucose-6-phosphate levels accelerates glycolysis and oxidative phosphorylation, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion (GSIS).[4][7]

In hepatocytes, enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then shunted into glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.[3][4]

Experimental Protocols

The determination of MK-0941's EC50 value can be achieved through a series of in vitro assays. A generalized workflow is presented below, followed by detailed protocols for a primary enzymatic assay and supportive cellular assays.

Recombinant Human Glucokinase Activity Assay (Fluorometric Coupled Assay)

This assay determines the direct effect of MK-0941 on the enzymatic activity of recombinant human glucokinase. The production of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), and the resulting fluorescence of NADPH is measured.[8][9]

Materials:

-

Recombinant Human Glucokinase (GCK)

-

This compound

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer (e.g., 75 mM Tris-HCl, pH 9.0, containing MgCl2)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 340/460 nm for NADPH or 535/587 nm for resorufin-based probes)

Procedure:

-

Reagent Preparation: Prepare stock solutions of MK-0941 in DMSO. Prepare working solutions of glucose, ATP, NADP+, and G6PDH in the assay buffer.

-

Compound Plating: Serially dilute MK-0941 to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO).

-

Enzyme and Cofactor Addition: Add a solution containing recombinant glucokinase, G6PDH, and NADP+ to each well.

-

Reaction Initiation: Initiate the reaction by adding a solution containing ATP and a fixed concentration of glucose (e.g., 2.5 mM or 10 mM).

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration of MK-0941.

-

Normalize the data to the vehicle control.

-

Plot the normalized reaction velocity against the logarithm of the MK-0941 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Rat Islets

This cellular assay assesses the functional consequence of glucokinase activation by MK-0941 in a physiologically relevant system.[10][11][12]

Materials:

-

Isolated rat pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA)

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

-

This compound

-

Insulin ELISA kit

-

24-well plates

Procedure:

-

Islet Preparation: Isolate pancreatic islets from rats using collagenase digestion. Allow the islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Transfer batches of islets (e.g., 10-15 islets per well) to a 24-well plate containing KRB buffer with varying concentrations of MK-0941 at both basal (2.8 mM) and stimulatory (e.g., 16.7 mM) glucose levels.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Supernatant Collection: After incubation, collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Data Analysis:

-

Normalize the insulin secretion to the number of islets per well.

-

Plot the insulin concentration against the MK-0941 concentration at the stimulatory glucose level.

-

Determine the EC50 value from the resulting dose-response curve.

-

Hepatocyte Glucose Uptake Assay

This assay measures the effect of MK-0941 on glucose uptake in hepatocytes, another key target tissue for glucokinase activators.[13][14][15]

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

-

Culture medium

-

Glucose-free buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture: Culture hepatocytes to confluency in appropriate multi-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of MK-0941 in glucose-free buffer for a defined period.

-

Glucose Uptake: Add the radiolabeled or fluorescent glucose analog to the wells and incubate for a short period (e.g., 10-30 minutes).

-

Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular glucose analog.

-

Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Analysis:

-

Normalize the glucose uptake to the protein concentration of each well.

-

Plot the normalized glucose uptake against the MK-0941 concentration.

-

Determine the EC50 value from the dose-response curve.

-

Conclusion

The determination of the EC50 value for MK-0941 is a critical step in understanding its potency as a glucokinase activator. The protocols outlined in this guide provide a robust framework for researchers to accurately quantify the activity of MK-0941 and similar compounds. By employing a combination of enzymatic and cellular assays, a comprehensive profile of the compound's efficacy can be established, providing valuable data for drug development programs targeting metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. siriusgenomics.com [siriusgenomics.com]

- 10. Static insulin secretion analysis of isolated islets [protocols.io]

- 11. protocols.io [protocols.io]

- 12. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 14. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]

Unveiling the Pharmacokinetic Profile of MK-0941 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0941, an orally active, selective allosteric glucokinase activator, was investigated as a potential therapeutic agent for type 2 diabetes.[1][2] Glucokinase (GK), or hexokinase subtype IV, plays a pivotal role as a glucose sensor, regulating glucose metabolism in the pancreas and liver.[3][4] By activating GK, MK-0941 was designed to enhance glucose sensing in pancreatic β-cells, leading to increased insulin secretion, and to promote glucose metabolism in hepatocytes.[5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of MK-0941 free base, presenting key data from animal studies and insights from clinical development. While the clinical development of MK-0941 was terminated due to an unfavorable safety profile, the data generated remains valuable for understanding the behavior of this class of compounds.[3]

Pharmacokinetic Properties in Preclinical Models

Preclinical studies in rodent and canine models provided the initial understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of MK-0941. These studies revealed rapid absorption and clearance of the compound.[5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of MK-0941 observed in preclinical species.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of MK-0941 in Mice and Dogs

| Parameter | C57BL/6J Mice on High-Fat Diet | db/db Mice | Nondiabetic Dogs |

| Dose | 10 mg/kg | 3 or 10 mg/kg | Not Specified |

| Tmax (Time to Maximum Concentration) | ~1 hour | ~1 hour | ~1 hour |

| t½ (Half-life) | ~2 hours | Not Specified | ~2 hours |

| Key Observation | Strong glucose-lowering activity | Significant reduction in blood glucose | Rapidly absorbed and cleared |

Data sourced from Eiki J, et al. Mol Pharmacol. 2011.[5]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of MK-0941 are not extensively publicly available. However, based on the nature of the reported data, the following methodologies are representative of the types of studies conducted.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of MK-0941 following oral administration in mice and dogs.

Methodology:

-

Animal Models: Male C57BL/6J mice on a high-fat diet, db/db mice (a model for type 2 diabetes), and nondiabetic dogs were used.[5]

-

Drug Administration: A single oral dose of this compound was administered to the animals.[1]

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.

-

Plasma Analysis: Plasma was separated from the blood samples by centrifugation. The concentration of MK-0941 in the plasma samples was quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.

-

Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as Tmax, Cmax (maximum concentration), AUC (area under the curve), and half-life (t½) using non-compartmental analysis.

Visualizing Experimental Workflows

Preclinical Oral Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study, as would have been employed for the evaluation of MK-0941.

Caption: Workflow of a preclinical oral pharmacokinetic study.

Clinical Pharmacokinetics and Development Status

Clinical trials were conducted to evaluate the efficacy and safety of MK-0941 in patients with type 2 diabetes.[6] In a phase II study, MK-0941 was administered to patients already receiving insulin. While initial results at 14 weeks showed improvements in glycemic control, these effects were not sustained by 30 weeks.[6][7] The study also revealed an increased incidence of hypoglycemia, as well as elevations in triglycerides and blood pressure.[6] Due to this unfavorable safety profile, the clinical development of MK-0941 was terminated.[3]

Conclusion

This compound demonstrated rapid absorption and clearance in preclinical animal models, consistent with a compound intended for mealtime dosing to control postprandial glucose. However, the translation of its preclinical efficacy to a safe and effective clinical profile in humans was not successful, leading to the discontinuation of its development. The pharmacokinetic and pharmacodynamic data gathered for MK-0941 remain a valuable case study for researchers in the field of glucokinase activators and the broader area of diabetes drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of MK-0941 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of MK-0941, a selective, allosteric glucokinase activator (GKA). While specific quantitative data on the absolute oral bioavailability of MK-0941 free base is not publicly available in the cited literature, this document synthesizes the existing preclinical and clinical findings to offer a detailed understanding of its absorption, distribution, and mechanism of action.

Executive Summary

MK-0941 is an orally active small molecule that was investigated for the treatment of type 2 diabetes. Preclinical studies in mice and dogs have demonstrated that orally administered MK-0941 is rapidly absorbed and cleared.[1] Clinical trials also utilized oral administration to assess its efficacy and safety in patients with type 2 diabetes.[2][3] The primary mechanism of action of MK-0941 is the activation of glucokinase (GK), a key enzyme in glucose metabolism, leading to enhanced glucose uptake in the liver and increased insulin secretion from pancreatic β-cells.[1][4][5] Despite promising initial results, the clinical development of MK-0941 was discontinued due to a waning of its glycemic-lowering effect over time and an increased incidence of hypoglycemia.[6][7]

Pharmacokinetic Profile

While a definitive percentage for the oral bioavailability of MK-0941 is not reported in the available scientific literature, preclinical studies provide valuable insights into its pharmacokinetic properties following oral administration.

Absorption:

In both mice and dogs, orally administered MK-0941 is rapidly absorbed.[1] Plasma concentrations of the compound typically reach their maximum level (Tmax) within one hour of oral dosing.[1]

Distribution and Elimination:

Following rapid absorption, MK-0941 is also quickly cleared from the bloodstream. The plasma half-life (t½) of MK-0941 in both mice and dogs is approximately 2 hours.[1]

Data Presentation: Preclinical Pharmacokinetic Parameters of MK-0941

| Parameter | Species | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | Mouse | ~ 1 hour | [1] |

| Dog | ~ 1 hour | [1] | |

| Plasma Half-life (t½) | Mouse | ~ 2 hours | [1] |

| Dog | ~ 2 hours | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that evaluated the pharmacokinetic and pharmacodynamic properties of MK-0941.

In Vivo Oral Administration in Animal Models:

-

Animals: Preclinical studies utilized various rodent models, including C57BL/6J mice on a high-fat diet (HFD), db/db mice, and HFD plus low-dose streptozotocin-treated mice, as well as healthy non-diabetic dogs.[1]

-

Dosing: MK-0941 was administered orally (p.o.) as a single dose or in multiple-dose regimens.[4] For example, in mice, doses ranged from 1 to 30 mg/kg for single-dose studies, and 2 to 60 mg/kg for twice-daily administration over 14 days.[4] In dogs, single oral doses ranged from 0.3 to 3 mg/kg.[4]

-

Vehicle: While the specific vehicle for oral administration in the primary preclinical study by Eiki et al. is not detailed in the abstract, a common method for oral gavage in mice involves dissolving the compound in a suitable vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline.

-

Blood Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of MK-0941 and assess its pharmacokinetic profile.[1]

In Vitro Glucokinase Activation Assay:

-

Enzyme: Recombinant human glucokinase was used to assess the in vitro activity of MK-0941.[1]

-

Method: The assay measured the effect of MK-0941 on the enzyme's affinity for glucose (S0.5) and its maximum velocity (Vmax) of glucose phosphorylation.[1]

-

Results: At a concentration of 1 µM, MK-0941 lowered the S0.5 of glucokinase for glucose from 6.9 to 1.4 mM and increased the Vmax by 1.5-fold.[1] The EC50 values for the activation of glucokinase by MK-0941 were 0.240 µM in the presence of 2.5 mM glucose and 0.065 µM in the presence of 10 mM glucose.[1]

Signaling Pathway and Experimental Workflow

Glucokinase Activation Signaling Pathway:

MK-0941 acts as an allosteric activator of glucokinase. In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, glucokinase activation enhances glucose uptake and conversion to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.

Caption: Signaling pathway of MK-0941 in pancreatic β-cells and hepatocytes.

Experimental Workflow for Preclinical Oral Pharmacokinetic Study:

The following diagram illustrates a typical workflow for evaluating the oral pharmacokinetics of a compound like MK-0941 in a preclinical setting.

Caption: Experimental workflow for a preclinical oral pharmacokinetic study.

Conclusion

MK-0941 is an orally active glucokinase activator that demonstrated rapid absorption and clearance in preclinical animal models. While a specific oral bioavailability percentage has not been publicly disclosed, the available data indicate efficient absorption from the gastrointestinal tract. The compound's mechanism of action, involving the potentiation of glucokinase activity in key metabolic tissues, was well-characterized through in vitro studies. However, the long-term efficacy and safety profile of MK-0941 ultimately led to the cessation of its clinical development. This technical guide provides a summary of the key findings regarding the oral pharmacokinetics and mechanism of action of MK-0941, which may be of value to researchers and professionals in the field of drug development.

References

- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility of MK-0941 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of MK-0941 free base, a potent allosteric glucokinase activator. Understanding the solubility of this compound is critical for its application in in-vitro and in-vivo research, as well as for its development as a potential therapeutic agent. This document outlines available solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. The following tables summarize the available quantitative solubility data for MK-0941. It is crucial to distinguish between the free base form and its salt forms, as their solubilities can differ significantly.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | - |

Table 2: Solubility of MK-0941 (Monomethanesulfonate Salt)

| Solvent | Concentration |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| Dimethylformamide (DMF) | 20 mg/mL |

| Ethanol | 5 mg/mL[1] |

Note to Researchers: The majority of currently available quantitative solubility data is for the monomethanesulfonate salt of MK-0941. Researchers working with the free base form should be aware of this distinction and are encouraged to determine the solubility in their specific solvent systems empirically. The difference in solubility between the free base and salt forms can have significant implications for experimental design and data interpretation.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate buffer)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours. The time required for equilibration should be determined empirically for the specific compound and solvent system.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of MK-0941.

-

Prepare a calibration curve using standard solutions of MK-0941 of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the tested solvent, typically expressed in mg/mL or molarity (mol/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

Signaling Pathway of MK-0941 in Pancreatic β-Cells

MK-0941 is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism, particularly in pancreatic β-cells and hepatocytes. In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation by MK-0941 enhances glucose-stimulated insulin secretion (GSIS). The following diagram illustrates the signaling cascade initiated by the activation of glucokinase.

References

Preclinical Profile of MK-0941: A Glucokinase Activator for Type 2 Diabetes

An In-depth Technical Review of Preclinical Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0941 is a selective, orally active, allosteric glucokinase activator (GKA) that was investigated as a potential therapeutic agent for the treatment of type 2 diabetes.[1][2] Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3][4] In pancreatic β-cells, GK controls insulin release in response to fluctuating glucose levels, while in the liver, it regulates glucose uptake and glycogen synthesis.[3][4][5] MK-0941 enhances the activity of glucokinase, thereby increasing glucose sensing and metabolism in these key tissues.[1] This document provides a comprehensive overview of the preclinical studies of MK-0941, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.

Mechanism of Action: Allosteric Activation of Glucokinase

MK-0941 functions as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site.[2] This binding event induces a conformational change in the enzyme, leading to increased affinity for its substrate, glucose, and an enhanced maximal velocity of glucose phosphorylation.[1] Specifically, in the presence of 1 μM MK-0941, the S0.5 (the substrate concentration at which the enzyme reaches half-maximal velocity) of recombinant human glucokinase for glucose is significantly lowered from 6.9 mM to 1.4 mM.[1][2] Concurrently, the maximum velocity of glucose phosphorylation is increased by 1.5-fold.[1] This dual effect of sensitizing glucokinase to glucose and increasing its overall activity forms the basis of MK-0941's glucose-lowering effects.

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

Caption: Signaling pathway of MK-0941-mediated glucokinase activation in pancreatic β-cells leading to insulin secretion.

In Vitro Efficacy

Preclinical in vitro studies demonstrated the potent and glucose-dependent activity of MK-0941 on both the purified enzyme and isolated primary cells.

Quantitative In Vitro Efficacy Data

| Parameter | Condition | Value | Reference |

| EC50 for Glucokinase Activation | 2.5 mM Glucose | 240 nM | [1][2] |

| 10 mM Glucose | 65 nM | [1][2] | |

| S0.5 for Glucose (with 1 µM MK-0941) | Recombinant Human Glucokinase | 1.4 mM (from 6.9 mM) | [1][2] |

| Vmax Increase (with 1 µM MK-0941) | Recombinant Human Glucokinase | 1.5-fold | [1] |

| Insulin Secretion | Isolated Rat Islets of Langerhans (10 µM MK-0941) | 17-fold increase | [1] |

| Glucose Uptake | Isolated Rat Hepatocytes (10 µM MK-0941) | Up to 18-fold increase | [1] |

| Glucose Phosphorylation | Hepatocytes (30 µM MK-0941, 3h) | 18-fold increase | [2] |

Experimental Protocols

Glucokinase Activity Assay

A detailed protocol for a typical glucokinase activity assay would involve the following steps:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, KCl, MgCl2, DTT, ATP, and NAD+.

-

Enzyme and Compound Incubation: Recombinant human glucokinase is pre-incubated with varying concentrations of MK-0941 or vehicle control.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of glucose at various concentrations (e.g., 2.5 mM and 10 mM). The coupling enzyme, glucose-6-phosphate dehydrogenase, is included in the mixture.

-

Measurement: The rate of NAD+ reduction to NADH by glucose-6-phosphate dehydrogenase is monitored spectrophotometrically at 340 nm. This rate is directly proportional to the glucokinase activity.

-

Data Analysis: The EC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation. S0.5 and Vmax values are calculated using Michaelis-Menten kinetics.

Isolated Islet of Langerhans Insulin Secretion Assay

-

Islet Isolation: Islets are isolated from rat pancreata by collagenase digestion followed by density gradient centrifugation.

-

Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Treatment: Islets are then incubated with varying concentrations of MK-0941 or vehicle in the presence of different glucose concentrations.

-

Sample Collection: At the end of the incubation period, the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Hepatocyte Glucose Uptake Assay

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver by collagenase perfusion.

-

Cell Culture: The isolated hepatocytes are plated on collagen-coated plates and cultured.

-

Treatment: The cells are treated with MK-0941 or vehicle at various glucose concentrations.

-

Radiolabeled Glucose Addition: A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the culture medium for a defined period.

-

Measurement: The cells are washed to remove extracellular radiolabeled glucose, and intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

In Vivo Efficacy

MK-0941 demonstrated significant glucose-lowering activity in several rodent models of type 2 diabetes and in healthy dogs.[1][6]

Quantitative In Vivo Efficacy Data

| Animal Model | Dosing Regimen | Effect | Reference |

| High-Fat Diet (HFD) Mice | 1-30 mg/kg, p.o., single dose | Dose-dependent reduction in blood glucose | [2] |

| 2-60 mg/kg, p.o., twice daily for 14 days | Sustained glucose-lowering efficacy | [2] | |

| db/db Mice | 3-10 mg/kg, p.o., single dose | Reduced blood glucose | [2] |

| HFD/STZ Mice | 3-10 mg/kg, p.o., single dose | Reduced blood glucose | [2] |

| Healthy Dogs (Oral Glucose Tolerance Test) | 0.3-3 mg/kg, p.o., single dose | Dose-dependent reduction in plasma glucose | [2] |

| Up to 48% reduction in total AUC plasma glucose (0-2h) | [1] |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Animal Models

-

Animal Acclimatization and Fasting: Animals (e.g., mice or dogs) are acclimatized to the experimental conditions and fasted overnight.

-

Baseline Blood Sample: A baseline blood sample is collected to measure fasting glucose levels.

-

Drug Administration: MK-0941 or vehicle is administered orally at the specified doses.

-

Glucose Challenge: After a defined period (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Serial Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Plasma glucose concentrations are determined for each sample.

-

Data Analysis: The area under the curve (AUC) for plasma glucose is calculated to assess the overall effect on glucose tolerance.

Experimental Workflow for In Vivo Efficacy Studies

Caption: A generalized experimental workflow for assessing the in vivo efficacy of MK-0941 in rodent models of diabetes.

Pharmacokinetics

Pharmacokinetic studies in both rodents and dogs revealed that MK-0941 is rapidly absorbed and cleared.[1]

Pharmacokinetic Parameters

| Species | Key Findings | Reference |

| Mice and Dogs | Rapid oral absorption | [1] |

| Plasma levels reached maximum within 1 hour | [1] | |

| Rapidly cleared from the blood | [1] | |

| Half-life of approximately 2 hours | [1] |

Preclinical Safety Findings

Chronic oral toxicity studies in rats and dogs identified cataracts as a potential safety concern at exposures higher than the anticipated human therapeutic levels.[7][8] This finding was hypothesized to be related to severe and sustained hypoglycemia in the affected animals.[7][8]

Conclusion

The preclinical data for MK-0941 strongly supported its potential as a novel therapeutic agent for type 2 diabetes. Its mechanism as a glucokinase activator translated into potent in vitro and in vivo glucose-lowering effects across multiple animal models. The compound demonstrated rapid absorption and clearance, suitable for oral administration. While the preclinical safety findings highlighted a potential risk of cataracts at high exposures, these comprehensive preclinical studies provided a solid foundation for its progression into clinical development. However, despite the promising preclinical profile, the clinical development of MK-0941 was ultimately discontinued.[3][5]

References

- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

MK-0941 Free Base: A Technical Overview of Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0941 is a potent, orally bioavailable, allosteric activator of glucokinase (GK), also known as hexokinase IV. As a key regulator of glucose homeostasis, glucokinase represents a compelling target for the therapeutic intervention of type 2 diabetes mellitus. This technical guide provides an in-depth analysis of the target selectivity profile of MK-0941 free base, detailing its potent and selective activation of glucokinase over other hexokinase isoforms. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.

Introduction

Glucokinase (GK) functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin secretion and hepatic glucose metabolism, respectively.[1] Unlike other hexokinases, GK exhibits a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond dynamically to changes in blood glucose levels.[2] Small molecule glucokinase activators (GKAs) like MK-0941 enhance the activity of GK, thereby promoting glucose uptake and insulin secretion.[3] The therapeutic potential of GKAs is critically dependent on their selectivity for glucokinase over other hexokinase isoforms to avoid undesirable off-target effects.

Target Selectivity Profile

MK-0941 is a highly selective allosteric activator of glucokinase (hexokinase subtype IV).[4][5] Its selectivity is a crucial attribute, minimizing the potential for off-target effects that could arise from the activation of other hexokinase isoforms.

Quantitative Selectivity Data

The selectivity of MK-0941 for glucokinase over other human hexokinase isoforms has been quantified to be at least 100-fold.[4][5] This high degree of selectivity ensures that its primary pharmacological effect is mediated through the intended target, glucokinase.

| Target | Fold Selectivity vs. Other Hexokinase Isoforms | Reference |

| Glucokinase (GK) | ≥100-fold | [4][5] |

Glucokinase Activation Potency

The activation of recombinant human glucokinase by MK-0941 is dependent on the ambient glucose concentration, a characteristic feature of glucokinase activators.

| Glucose Concentration | EC50 (nM) | Reference |

| 2.5 mM | 240 | [6] |

| 10 mM | 65 | [6] |

Signaling Pathway

MK-0941 acts as an allosteric activator of glucokinase, enhancing its catalytic activity. This leads to increased glucose phosphorylation in pancreatic β-cells and hepatocytes, the two primary cell types expressing this enzyme.

Caption: Glucokinase Activation Pathway by MK-0941.

Experimental Protocols

The determination of the target selectivity profile of a glucokinase activator like MK-0941 involves robust biochemical assays. The following is a generalized protocol for a coupled enzyme assay used to measure hexokinase activity, which can be adapted to assess the selectivity against different hexokinase isoforms.

Principle of the Coupled Hexokinase Assay

This assay measures the activity of a hexokinase by coupling the phosphorylation of glucose to the subsequent oxidation of the product, glucose-6-phosphate (G6P), by glucose-6-phosphate dehydrogenase (G6PDH). The reduction of NADP+ to NADPH in the second reaction is monitored spectrophotometrically at 340 nm. The rate of NADPH production is directly proportional to the hexokinase activity.[7][8]

Reagents and Materials

-

Assay Buffer: 50 mM Tris-HCl, pH 8.1, 1 mM MgCl2.[9]

-

Substrates: D-glucose, Adenosine triphosphate (ATP).[7]

-

Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).[7]

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP+).[7]

-

Enzymes: Recombinant human glucokinase and other hexokinase isoforms (I, II, III).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Microplate Reader: Capable of measuring absorbance at 340 nm.[8]

-

96-well microplates. [8]

Assay Procedure

-

Prepare Reagent Mix: A master mix is prepared containing the assay buffer, ATP, NADP+, and G6PDH at their final desired concentrations.[9]

-

Dispense Reagent Mix: Aliquot the reagent mix into the wells of a 96-well microplate.[8]

-

Add Test Compound and Enzyme: Add varying concentrations of MK-0941 (or vehicle control) to the wells. Subsequently, add the specific hexokinase isoform being tested (glucokinase, hexokinase I, II, or III) to initiate the pre-incubation.

-

Initiate Reaction: The reaction is started by the addition of a glucose solution.[7]

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).[8]

-

Data Analysis: The rate of reaction (V) is calculated from the linear portion of the absorbance versus time curve. The EC50 values for activation are determined by plotting the reaction rates against the logarithm of the MK-0941 concentration and fitting the data to a sigmoidal dose-response curve. Selectivity is determined by comparing the potency (EC50) of MK-0941 on glucokinase versus the other hexokinase isoforms.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the target selectivity of a glucokinase activator.

Caption: Workflow for Glucokinase Activator Selectivity Profiling.

Conclusion

MK-0941 is a potent and highly selective allosteric activator of glucokinase. Its selectivity of at least 100-fold over other hexokinase isoforms is a key characteristic that underpins its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the selectivity of glucokinase activators. The provided visualizations of the signaling pathway and experimental workflow offer a clear understanding of the molecular interactions and the process of selectivity determination. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.

References

- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. protocols.io [protocols.io]

- 9. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

Methodological & Application

Application Notes and Protocols: MK-0941 Free Base Glucokinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK controls insulin release in response to blood glucose levels, while in the liver, it regulates glucose metabolism.[2] Allosteric activators of glucokinase, such as MK-0941, represent a therapeutic strategy for type 2 diabetes by enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[3][4]

MK-0941 is a selective and orally active allosteric glucokinase activator.[3] This document provides detailed protocols for assessing the in vitro activity of MK-0941 free base on recombinant human glucokinase. The primary methods described are a fluorometric coupled enzyme assay and a luminescent kinase assay, both widely used for screening and characterizing glucokinase activators.

Data Presentation

Table 1: In Vitro Activity of MK-0941 on Human Glucokinase

| Parameter | Condition | Value | Reference |

| EC₅₀ | 2.5 mM Glucose | 240 nM | [3][5] |

| EC₅₀ | 10 mM Glucose | 65 nM | [3][5] |

| S₀.₅ for Glucose | 1 µM MK-0941 | 1.4 mM | [3] |

| S₀.₅ for Glucose | Control (no activator) | 6.9 mM | [3] |

| Effect on Vₘₐₓ | 1 µM MK-0941 | 1.5-fold increase | |

| Cellular Activity | Insulin Secretion (rat islets, 10 µM MK-0941) | 17-fold increase | [6] |

| Cellular Activity | Glucose Uptake (rat hepatocytes, 10 µM MK-0941) | Up to 18-fold increase | [6] |

Signaling Pathway and Experimental Workflow

Glucokinase Signaling Pathway

Caption: Glucokinase signaling pathway in a pancreatic β-cell.

Experimental Workflow for Glucokinase Activity Assay

Caption: General workflow for an in vitro glucokinase activity assay.

Experimental Protocols

Protocol 1: Fluorometric Coupled Enzyme Assay

This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The fluorescence of NADPH (Ex/Em = ~340/460 nm) is directly proportional to the glucokinase activity.[7]

Materials:

-

Recombinant Human Glucokinase (e.g., from R&D Systems or Creative Enzymes)

-

This compound

-

Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MK-0941 in DMSO. Create a serial dilution of MK-0941 in the assay buffer.

-

Prepare stock solutions of glucose, ATP, and NADP⁺ in the assay buffer.

-

Prepare a working solution of G6PDH in the assay buffer.

-

-

Assay Reaction Setup:

-

In a 96-well plate, add the following components in order:

-

50 µL of Assay Buffer

-

10 µL of MK-0941 solution at various concentrations (or DMSO for control).

-

10 µL of recombinant human glucokinase (e.g., 10-20 ng/well).

-

10 µL of NADP⁺ (final concentration 0.5-1 mM).

-

10 µL of G6PDH (final concentration 1-2 units/mL).

-

-

Mix gently and pre-incubate for 10-15 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a 10 µL mixture of ATP (final concentration 1-2 mM) and D-Glucose (at desired concentrations, e.g., 2.5 mM and 10 mM).

-

Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 30°C).

-

Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).

-

Plot the V₀ against the concentration of MK-0941.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Protocol 2: Luminescent Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the glucokinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.

Materials:

-

Recombinant Human Glucokinase

-

This compound

-

Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white, opaque microplates

-

Luminometer plate reader

Procedure:

-

Glucokinase Reaction:

-

Set up the glucokinase reaction in a white microplate. For a 25 µL reaction volume:

-

Add 5 µL of MK-0941 at various concentrations (or DMSO for control).

-

Add 10 µL of a 2.5x enzyme/substrate mixture containing glucokinase, glucose, and assay buffer.

-

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of 2.5x ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the glucokinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the ADP concentration and thus to the glucokinase activity.

-

Plot the luminescence against the MK-0941 concentration and fit the data to determine the EC₅₀.

-

Conclusion

The provided protocols offer robust methods for characterizing the activity of glucokinase activators like MK-0941. The choice between a fluorometric coupled assay and a luminescent assay may depend on available instrumentation and throughput requirements. The fluorometric assay provides real-time kinetic data, while the luminescent assay is an endpoint assay that is often more sensitive and less prone to interference from colored compounds. Both methods are suitable for determining the potency (EC₅₀) and efficacy of glucokinase activators.

References

- 1. assaygenie.com [assaygenie.com]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]